1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound characterized by the presence of methoxy groups, a trifluoromethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-methoxyphenylacetonitrile with methanol in the presence of a base to form 2-methoxy-2-(2-methoxyphenyl)ethanol.
Urea formation: The intermediate is then reacted with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the methoxy groups contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c1-25-15-6-4-3-5-14(15)16(26-2)11-22-17(24)23-13-9-7-12(8-10-13)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDKGGWYAVHYFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.